molecular formula C13H15ClN2OS B2486427 N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide CAS No. 2034455-93-9

N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide

Cat. No.: B2486427
CAS No.: 2034455-93-9
M. Wt: 282.79
InChI Key: MYNUMHXCWPANPA-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TCB-2 and is a derivative of the naturally occurring hallucinogenic compound, mescaline. TCB-2 has been found to have a range of interesting properties that make it a valuable tool for researchers studying the brain and nervous system.

Scientific Research Applications

Synthesis and Derivative Formation

N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is involved in the synthesis of novel derivatives. For instance, Yuan Zhe-dong (2013) synthesized novel derivatives from trans-4-hydroxy-L-proline involving N-alkylation, esterification, sulfonylation, and several other reactions (Yuan Zhe-dong, 2013).

Structural Analysis and Conformation Studies

Studies like those conducted by Otani et al. (2012) and Hori et al. (2008) have focused on the structural analysis of related bicyclic compounds. These include investigations into preferred formation of extended strand structures and the nonplanarity of thioamides derived from similar bicyclic compounds (Otani et al., 2012); (Hori et al., 2008).

Intermediate in Chemical Reactions

Research by Dervan and Uyehara (1976) highlights the role of related compounds as intermediates in chemical reactions, specifically in the thermal decomposition process, producing various hydrocarbon products (Dervan & Uyehara, 1976).

Synthetic Routes and Precursors

Avenoza et al. (2002) describe the synthesis of enantiomerically pure analogues of bicyclic compounds, demonstrating the use of these compounds as precursors in the synthesis of other chemicals, including epibatidine analogues (Avenoza et al., 2002).

Involvement in Antibacterial Studies

A study by Al-Masoudi et al. (2015) mentions the synthesis of a Schiff base derivative from a related compound, demonstrating its potential antibacterial activity against various bacterial strains (Al-Masoudi et al., 2015).

Mimetics and Analogues

Research by Horwell et al. (1997) discusses the synthesis of bicyclic compounds as conformationally constrained non-peptide β-turn mimetics, indicating their potential applications in biochemical studies (Horwell et al., 1997).

Pharmaceutical Applications

English et al. (1978) explore the use of a related bicyclic compound as a β-lactamase inhibitor, extending the antibacterial spectrum of β-lactams and highlighting its pharmaceutical applications (English et al., 1978).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c14-10-3-1-9(2-4-10)6-15-13(17)16-7-12-5-11(16)8-18-12/h1-4,11-12H,5-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNUMHXCWPANPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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